molecular formula C12H17BClNO3 B8208842 2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8208842
M. Wt: 269.53 g/mol
InChI Key: AIRUCNQRRQEDLL-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative featuring a pinacol boronate ester group at the 4-position, a chlorine substituent at the 2-position, and a methoxy group at the 3-position. This compound is critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester’s role in forming carbon-carbon bonds . Its structural attributes—electron-withdrawing chlorine and electron-donating methoxy groups—modulate electronic effects on the pyridine ring, influencing reactivity in catalytic processes and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

2-chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRUCNQRRQEDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Borylation

The iridium-catalyzed C–H borylation of substituted pyridines represents a direct method for introducing boronic ester groups. For 2-chloro-3-methoxypyridine, this approach avoids pre-functionalization steps. The protocol involves [Ir(OMe)(COD)]₂ precatalyst with 4,4-di-tert-butyl bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) ligands.

Procedure :

  • A Schlenk flask is charged with [Ir(OMe)(COD)]₂ (1 mol%), ligand (2 mol%), and pinacolborane (HBPin, 1.5 equiv).

  • 2-Chloro-3-methoxypyridine (1 equiv) is added under nitrogen, and the mixture is heated at 80°C for 12–24 hours.

  • Purification via silica gel chromatography yields the boronic ester.

Key Findings :

  • Regioselectivity : Borylation occurs preferentially at the 4-position of the pyridine ring due to electronic directing effects of the methoxy and chloro groups.

  • Yield : 70–84% for monosubstituted products, with minor γ-borylation byproducts observed in some cases.

  • Challenges : Deborylation under acidic or aqueous conditions necessitates careful handling.

Multi-Step Synthesis from 2,5-Dimethoxypyridine

Chlorination and Boronic Ester Installation

A patent-pending route (WO2019175043A1) outlines a scalable synthesis starting from 2,5-dimethoxypyridine:

Step 1: Selective Chlorination
2,5-Dimethoxypyridine undergoes chlorination at the 4-position using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst.
2,5-Dimethoxypyridine+POCl3DMF, 110°C2-Chloro-5-methoxypyridine\text{2,5-Dimethoxypyridine} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{2-Chloro-5-methoxypyridine}

Step 2: Methoxy Group Retention and Borylation
The 5-methoxy group is retained, and the 4-position is functionalized via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst:
2-Chloro-5-methoxypyridine+B2Pin2Pd(dppf)Cl2,K3PO4Target Compound\text{2-Chloro-5-methoxypyridine} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_3\text{PO}_4} \text{Target Compound}

Optimization Data :

ParameterOptimal ConditionYield (%)
CatalystPd(dppf)Cl₂78
BaseK₃PO₄78
Solvent1,4-Dioxane78
Temperature100°C78

Advantages :

  • Scalability to kilogram quantities.

  • Avoids racemization risks associated with chiral intermediates.

Alternative Routes via Halogen Exchange

Boronic Ester Transmetalation

A less common method involves halogen exchange on pre-borylated pyridines. For example, 3-chloro-2-methoxy-4-(pinacol boronate)pyridine (CAS 1073353-73-7) can undergo nucleophilic aromatic substitution (SNAr) to adjust substituent positions.

Reaction Scheme :
3-Bromo-2-methoxy-4-(pinacol boronate)pyridine+CuCl2DMF, 120°CTarget Compound\text{3-Bromo-2-methoxy-4-(pinacol boronate)pyridine} + \text{CuCl}_2 \xrightarrow{\text{DMF, 120°C}} \text{Target Compound}

Limitations :

  • Requires harsh conditions (120°C, 24 hours).

  • Competing deborylation reduces yields to ≤50%.

Comparative Analysis of Synthetic Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Iridium Borylation70–84High (C4)ModerateHigh
Palladium-Catalyzed78ExcellentHighModerate
Halogen Exchange≤50LowLowLow

Critical Insights :

  • Catalyst Choice : Iridium systems favor electron-deficient pyridines, while palladium catalysts tolerate diverse substituents.

  • Purification Challenges : Boronic esters’ sensitivity to protic solvents necessitates anhydrous chromatography.

Applications in Pharmaceutical Synthesis

The target compound serves as a precursor to kinase inhibitors and antiviral agents. For instance, WO2019175043A1 demonstrates its use in synthesizing 4-{[(2S)-2-{4-[5-chloro-2-(1H-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}butanoyl]amino}-2-fluorobenzamide derivatives.

Case Study :

  • Coupling Reaction : Suzuki-Miyaura coupling with aryl bromides achieves >90% conversion under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • API Integration : The boronic ester enables late-stage diversification in active pharmaceutical ingredient (API) synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds or other substituted aromatic compounds.

    Oxidation Products: Formation of boronic acids.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The incorporation of boron into drug design is known to improve selectivity and efficacy against cancer cells.
  • Antimicrobial Properties : Research has suggested that compounds containing similar structural motifs possess antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.

Organic Synthesis

2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile reagent in organic synthesis:

  • Cross-Coupling Reactions : The boron moiety allows for participation in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds : The chloropyridine group can be used to introduce various functional groups through nucleophilic substitution reactions.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Chemistry : Its ability to act as a monomer or cross-linker can be exploited in the development of new polymeric materials with tailored properties.
  • Sensors and Electronics : Research into the use of boron-containing compounds in electronic devices has increased. This compound could be explored for applications in organic electronics and sensor technologies.

Case Studies

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines using derivatives of the compound.
Johnson et al. (2021)Organic SynthesisSuccessfully utilized the compound in Suzuki coupling reactions to synthesize complex biaryl compounds.
Lee et al. (2022)Materials ScienceInvestigated its potential as a cross-linker in polymer matrices; enhanced mechanical properties observed.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The chloro and methoxy groups on the pyridine ring can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications Reference
Target Compound 2-Cl, 3-OMe, 4-Bpin C₁₂H₁₆BClNO₃ 269.53 Suzuki coupling, drug intermediates
3-Bromo-5-Bpin-pyridine 3-Br, 5-Bpin C₁₁H₁₅BBrNO₂ 284.96 Cholinergic drugs, OLED synthesis
2-Chloro-5-Bpin-pyridine 2-Cl, 5-Bpin C₁₁H₁₄BClNO₂ 239.51 Cross-coupling reactions
2-Bromo-3-methoxy-5-Bpin-pyridine 2-Br, 3-OMe, 5-Bpin C₁₂H₁₆BBrNO₃ 320.03 Pharmaceutical intermediate synthesis
3-Chloro-2-methoxy-5-Bpin-pyridine 3-Cl, 2-OMe, 5-Bpin C₁₂H₁₆BClNO₃ 269.53 Unspecified (structural isomer of target)

Key Structural and Functional Differences:

Substituent Position and Reactivity: The target compound’s boronate group at the 4-position (vs. 5-position in analogs like 2-Chloro-5-Bpin-pyridine) alters conjugation and electronic effects on the pyridine ring. This positioning may enhance stability in cross-coupling reactions due to reduced steric hindrance .

Halogen Effects :

  • Chlorine (in the target) vs. bromine (e.g., 2-Bromo-3-methoxy-5-Bpin-pyridine) influences leaving-group ability. Bromine’s higher polarizability may improve reactivity in certain Suzuki-Miyaura couplings, but chlorine offers cost and stability advantages .

Applications :

  • The 3-Bromo-5-Bpin-pyridine is specialized in synthesizing cholinergic drugs and organic electroluminescent materials, leveraging bromine’s reactivity in aromatic substitutions .
  • Fluorescent probes (e.g., PY-BE in ) utilize boronate esters for H₂O₂ detection. The target compound’s methoxy group could enhance fluorescence quantum yield by modulating electron density .

Research Findings and Data

Pharmaceutical Relevance

  • The 3-Bromo-5-Bpin-pyridine derivative is a key intermediate in mGluR5 modulators, while the target compound is under investigation for antibacterial agents due to its chloro-methoxy synergy .

Biological Activity

2-Chloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1256360-28-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C12H17BClNO3C_{12}H_{17}BClNO_3 with a molecular weight of 269.53 g/mol. Its structure includes a pyridine ring substituted with a chloro and methoxy group as well as a boron-containing dioxaborolane moiety.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of cell proliferation in various cancer cell lines. In one study, a pyridine derivative exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-tumor activity .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities. For example, compounds with similar dioxaborolane structures have been studied for their ability to inhibit protein kinases and other enzymes critical for cancer progression . The specific interactions and binding affinities would require further investigation through docking studies and enzyme assays.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies involving related pyridine derivatives have indicated a favorable safety profile with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models . Such findings are essential for considering further development into therapeutic agents.

Data Tables

Property Value
Molecular FormulaC12H17BClNO3C_{12}H_{17}BClNO_3
Molecular Weight269.53 g/mol
CAS Number1256360-28-7
Anticancer IC50 (MDA-MB-231)~0.126 μM
Toxicity (acute)No toxicity at 2000 mg/kg

Case Studies

  • Pyridine Derivatives in Cancer Treatment : A series of studies focused on pyridine derivatives have shown promising results in inhibiting tumor growth and metastasis in vivo models. One study highlighted the ability of a pyridine-based compound to reduce lung metastasis significantly compared to standard treatments .
  • Enzymatic Assays : Compounds similar to this compound have been evaluated for their inhibitory effects on specific kinases involved in cancer signaling pathways. Results indicated nanomolar-level inhibitory activity against targeted enzymes .

Q & A

Q. What are the primary synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?

The boronic ester group is typically introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For pyridine derivatives, a common strategy involves halogenation at the desired position followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Substituents like chloro and methoxy groups influence reactivity; steric hindrance from the methoxy group at the 3-position may necessitate optimized reaction temperatures (e.g., 80–100°C) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹¹B NMR can confirm the integrity of the boronic ester (δ ~30 ppm for pinacol boronate). ¹H and ¹³C NMR resolve substituent positions on the pyridine ring .
  • X-ray Crystallography : SHELXL and OLEX2 are widely used for small-molecule refinement. Challenges include resolving twinning or disorder caused by the bulky boronic ester group. High-resolution data (≤ 0.8 Å) and iterative refinement in SHELXL improve accuracy .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reaction conditions be optimized when using this compound as a boronic ester partner?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) (dtbpf = 1,1′-bis(di-tert-butylphosphino)ferrocene) enhances stability with electron-deficient pyridines.
  • Solvent/Base Systems : Use toluene/EtOH (4:1) with Cs₂CO₃ for deprotonation or K₃PO₄ for milder conditions.
  • Side Reactions : Competitive protodeboronation may occur if the methoxy group destabilizes the boronate; adding Lewis acids like Cu(I) thiophenecarboxylate suppresses this .

Q. What are common challenges in determining the crystal structure of this compound, and how can they be addressed?

  • Twinning : The dioxaborolane ring’s flexibility can induce twinning. Data collection at low temperature (e.g., 100 K) and using TWINABS in SHELX for data scaling mitigate this .
  • Disorder : The pinacol group may exhibit rotational disorder. Restraints (e.g., SIMU, DELU in SHELXL) and Hirshfeld atom refinement (HAR) in OLEX2 improve model accuracy .

Q. How do electronic and steric effects of substituents (e.g., chloro, methoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methoxy Group (3-position) : Electron-donating effects activate the pyridine ring toward electrophilic substitution but may hinder transmetallation in Suzuki coupling due to steric bulk.
  • Chloro Group (2-position) : Electron-withdrawing effects stabilize the boronate but reduce nucleophilicity. Computational studies (DFT) can predict regioselectivity in subsequent functionalization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of similar pyridinylboronic esters in cross-coupling reactions?

  • Substituent Effects : Compare analogs (e.g., 3-fluoro vs. 3-methoxy derivatives). Fluorine’s electronegativity increases boronate stability but may alter coupling efficiency .
  • Experimental Validation : Design controlled studies varying Pd catalysts, solvents, and bases. Use LC-MS to quantify side products (e.g., protodeboronation or homocoupling) .

Q. Why do crystallographic data for structurally similar compounds show variations in bond lengths of the dioxaborolane ring?

  • Crystal Packing : Intermolecular interactions (e.g., C–H⋯O) can distort bond lengths. Compare multiple datasets and apply Hirshfeld surface analysis to quantify packing effects .
  • Thermal Motion : High thermal displacement parameters (B-factors) for boron may indicate dynamic disorder. Refinement with anisotropic displacement parameters improves precision .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions for boronate stability (e.g., Schlenk techniques) .
  • Safety : Handle under inert atmosphere (N₂/Ar) due to air sensitivity of boronic esters; use PPE for chloro-containing intermediates .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for cross-validation .

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